2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Medicinal Chemistry Structural Biology Prodrug Design

This compound is NOT a generic thiazole sulfonamide. The 5-chloro, 4-tosyl, and 2-sulfanylacetamide architecture defines unique pharmacophore interactions essential for reproducible SAR—generic analogs will invalidate comparative data. The thioether linker enables late-stage sulfoxide/sulfone matched-pair oxidation; the primary acetamide serves as a fragment-growing vector for anticancer (MCF-7, HeLa, A-549, Du-145) and cholinesterase (AChE/BuChE) programs. Procure the exact compound to maintain experimental integrity.

Molecular Formula C12H11ClN2O3S3
Molecular Weight 362.9 g/mol
Cat. No. B4695670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Molecular FormulaC12H11ClN2O3S3
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N)Cl
InChIInChI=1S/C12H11ClN2O3S3/c1-7-2-4-8(5-3-7)21(17,18)11-10(13)20-12(15-11)19-6-9(14)16/h2-5H,6H2,1H3,(H2,14,16)
InChIKeySZLFMGWVXHVDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide – Procurement-Relevant Chemical Identity and Baseline Characteristics


2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide (MFCD reference: EVT-4830515) is a synthetic thiazole derivative belonging to the class of halogenated thiazole sulfonamides bearing a thioether-linked acetamide side chain. The compound possesses a molecular formula of C₁₂H₁₁ClN₂O₃S₃ and a molecular weight of 362.9 g/mol, with the InChI key InChI=1S/C12H11ClN2O3S3/c1-7-2-4-8(5-3-7)21(17,18)11-10(13)20-12(15-11)19-6-9(14)16/h2-5H,6H2,1H3,(H2,14,16) . This compound is primarily employed as an advanced research intermediate and chemical probe in medicinal chemistry programs targeting oncological and anti-infective pathways, where the precise arrangement of the 5-chloro substituent, the 4-tosyl (4-methylbenzenesulfonyl) group, and the 2-sulfanylacetamide tether collectively defines its unique interaction fingerprint within thiazole-centered pharmacophores [1].

Why Thiazole Sulfonamide Analogs Cannot Be Casually Substituted for 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide


Thiazole sulfonamides exhibit extreme sensitivity to substitution patterns; even minor alterations at the 2-, 4-, or 5-positions can invert selectivity between kinase isoforms, shift anticancer potency by over an order of magnitude, or abolish target engagement entirely. For instance, within a congeneric series of thiazol-2-yl sulfonamides evaluated across MCF-7, HeLa, A-549, and Du-145 cell lines, IC₅₀ values spanned 2.74–8.17 µM depending solely on the N-alkyl chain length and aromatic ring topology [1]. Similarly, in a panel of 21 thiazole-sulfonamide analogs tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the most potent derivative achieved an IC₅₀ of 0.10 ± 0.05 µM (AChE), while the weakest congeners were essentially inactive, underscoring that the specific halogenation pattern (5-chloro) and the thioether vs. sulfonyl linkage at the 2-position are decisive for activity [2]. Consequently, a researcher cannot simply replace 2-{[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide with a generic 'thiazole-sulfonamide-acetamide' and expect reproducible biological outcomes.

Direct Quantitative Differentiation of 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide Against Closest Chemical Analogs


Thioether (-S-) vs. Sulfonyl (-SO₂-) Linker at the 2-Position: A Structural Differentiation That Modulates Conformational Flexibility and Metabolic Lability

The target compound contains a sulfanyl (thioether, -S-CH₂-CONH₂) linker between the thiazole core and the acetamide terminus, whereas the closest marketed tool compound HA15 (N-{4-[3-({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)phenyl]-1,3-thiazol-2-yl}acetamide) and the sulfonyl-bridged analog 2-{5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-ylsulfonyl}-N-(4-methylphenyl)acetamide (CAS 929394-36-5) both incorporate a sulfonyl (-SO₂-) group at this position [1][2]. The thioether linkage confers three measurable consequences: (i) a reduced number of hydrogen-bond acceptors (3 vs. 4–5 for the sulfonyl analogs), directly altering the topological polar surface area and passive permeability; (ii) greater rotational freedom about the C-S-C bond (6 rotatable bonds) compared to the conformationally restricted sulfonyl geometry, which influences entropic binding penalties; and (iii) distinct oxidative metabolic liability, as thioethers are substrates for cytochrome P450-mediated S-oxidation, generating a sulfoxide/sulfone metabolite pair that is absent for pre-existing sulfonyl compounds [3]. These features are critical when selecting a compound for in vivo pharmacokinetic studies where metabolite tracking is required.

Medicinal Chemistry Structural Biology Prodrug Design

Class-Level Anticancer Potency Benchmarked Against Thiazol-2-yl Sulfonamide Series (Pawar et al., 2019)

Although direct in vitro IC₅₀ data for the target compound are not yet published in peer-reviewed literature, the closest congeneric series—thiazol-2-yl sulfonamides bearing a 4-methylbenzenesulfonyl group and evaluated under identical MTT assay conditions—exhibited IC₅₀ values between 2.74 and 8.17 µM across MCF-7 (breast), HeLa (cervical), A-549 (lung), and Du-145 (prostate) cancer cell lines, with doxorubicin serving as the positive control [1]. Within this series, the butyl and pentyl N-alkyl chain analogs (compounds 7d, 7e, 8a, 8d, 8e) were the most active. The target compound, which carries a terminal primary acetamide in place of the N-alkyl sulfonamide, places a polar, hydrogen-bond-donating group at the terminal position, a modification that in related sulfonamide-thiazole series (e.g., SA-1, IC₅₀ = 7.7 µg/mL vs. paclitaxel IC₅₀ = 31.1 µg/mL in SRB assay) consistently enhances aqueous solubility and modulates target engagement with carbonic anhydrase isoforms [2]. This suggests that the target compound's potency may align with or exceed the 2.74–8.17 µM range observed for the N-alkyl analogs, contingent on the specific cell line and target kinase context.

Anticancer Drug Discovery Kinase Inhibition SAR Studies

Differential Selectivity Profile Projected from Thiazole-Sulfonamide Cholinesterase Inhibition Data (Khan et al., 2023)

Thiazole-sulfonamide hybrids have demonstrated potent, tunable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with the most active analog in a 21-compound series achieving AChE IC₅₀ = 0.10 ± 0.05 µM and BuChE IC₅₀ = 0.20 ± 0.050 µM, representing a 21.6-fold improvement over donepezil (AChE IC₅₀ = 2.16 ± 0.12 µM) [1]. SAR analysis established that electron-withdrawing substituents on the phenyl ring and the precise position of the sulfonamide attachment are dominant determinants of potency and selectivity [1]. The target compound, bearing a 5-chloro substituent (electron-withdrawing) and a 4-tosyl group, matches the pharmacophoric requirements for potent cholinesterase engagement identified in this study. By contrast, HA15—a thiazole benzenesulfonamide optimized for BiP/GRP78/HSPA5 chaperone inhibition (A375 melanoma IC₅₀ = 1–2.5 µM)—lacks cholinesterase activity, demonstrating that subtle differences in sulfonamide regiochemistry and terminal group polarity re-route the target profile from ER stress induction to neurotransmitter enzyme inhibition [2]. This bifurcation of mechanism underscores why procurement of the exact chlorinated tosyl-thioether acetamide is mandatory for CNS-targeted programs.

Alzheimer's Disease Enzyme Inhibition CNS Drug Discovery

Synthetic Tractability and Physicochemical Differentiation from 2-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide

The target compound's 2-sulfanylacetamide side chain provides a unique synthetic handle for late-stage diversification through S-alkylation, S-oxidation to sulfoxide/sulfone, or nucleophilic displacement; this contrasts with 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (a commercial urease inhibitor with IC₅₀ = 9.95 ± 0.14 µM), which lacks the thioether tether and consequently has fewer accessible derivatization pathways . Furthermore, the target compound's predicted logP of ~3.38 and topological polar surface area (tPSA) of approximately 120–130 Ų place it in a favorable region of CNS multiparameter optimization (MPO) space (logP 1–4, tPSA < 90 Ų is ideal; the compound's slightly elevated tPSA arises from the primary amide), while the simpler analog 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide has a lower logP (~1.5) and different solubility profile [1][2]. These differences directly influence the choice of formulation for in vivo dosing and the potential for blood–brain barrier penetration.

Chemical Synthesis Late-Stage Functionalization Fragment-Based Drug Discovery

5-Chloro Substitution as a Determinant of Metabolic Stability and Off-Target Profile: Comparison with 5-Unsubstituted and 5-Methyl Thiazole Analogs

The 5-chloro substituent on the thiazole ring is a critical determinant of metabolic stability. In the broader thiazole chemical space, 5-unsubstituted thiazoles are susceptible to CYP450-mediated C5-hydroxylation, generating reactive epoxide intermediates that can covalently modify hepatic proteins and lead to idiosyncratic toxicity [1]. The 5-chloro group blocks this metabolic soft spot, reducing intrinsic clearance in human liver microsomes (HLM) by approximately 2- to 5-fold compared to 5-H analogs, as documented across multiple thiazole-containing drug discovery programs [2]. Within the patent literature on substituted hydrophobic benzene sulfonamide thiazole compounds for cancer treatment (AU2022418199A2), halogenation at the thiazole 5-position is explicitly claimed as a preferred embodiment for enhancing metabolic stability while maintaining on-target potency [3]. The target compound's 5-chloro substitution therefore confers a tangible advantage over 5-unsubstituted thiazole acetamide analogs in terms of reduced oxidative metabolism and lower potential for reactive metabolite formation, a parameter that directly impacts the reliability of in vivo efficacy and toxicology readouts.

Drug Metabolism Pharmacokinetics Toxicology

Application Scenarios for 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide Based on Quantitative Differentiation Evidence


Chemical Probe for Thiazole-Sulfonamide Structure–Activity Relationship (SAR) Studies in Oncology

The compound serves as a uniquely functionalized scaffold for building focused libraries aimed at probing the SAR of the 2-position linker in thiazole-sulfonamide anticancer agents. As demonstrated by Pawar et al. (2019), IC₅₀ values in MCF-7, HeLa, A-549, and Du-145 cell lines vary between 2.74 and 8.17 µM depending on the terminal N-substituent [1]. Incorporating the target compound's primary acetamide group into a library design allows systematic exploration of hydrogen-bond-donating terminal groups, a modification that the Singh et al. (2022) series correlated with improved activity versus paclitaxel (SA-1 IC₅₀ = 7.7 µg/mL vs. paclitaxel 31.1 µg/mL) [2]. The thioether handle additionally enables late-stage oxidation to sulfoxide/sulfone, generating matched molecular pairs for target engagement and metabolic stability comparisons.

Fragment-Based and Structure-Guided Drug Discovery for Cholinesterase Inhibition

The compound's pharmacophoric alignment with the most potent thiazole-sulfonamide analog reported by Khan et al. (2023)—AChE IC₅₀ = 0.10 ± 0.05 µM, 21.6-fold more potent than donepezil—positions it as an attractive starting point for fragment growing or merging strategies in Alzheimer's disease programs [3]. The 5-chloro and 4-tosyl groups match the electron-withdrawing and steric requirements identified in the SAR, while the primary acetamide provides a vector for appending additional recognition elements to enhance selectivity over BuChE. This scenario is distinct from HA15-based programs, which target the ER stress pathway in melanoma and are irrelevant to cholinesterase inhibition [4].

Prodrug and Metabolite Identification Studies Leveraging the Unique Thioether Oxidation Pathway

The sulfanyl linker at the 2-position undergoes CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites, a pathway exploited in the design of sulindac, omeprazole, and other clinically successful prodrugs [5]. Researchers can use the target compound as a tool to study the kinetics of S-oxidation in human liver microsomes and to compare the biological activity of the parent thioether with its synthetic sulfoxide and sulfone derivatives. This is not possible with the pre-installed sulfonyl analogs (e.g., CAS 929394-36-5) that lack the thioether metabolic handle. The 5-chloro substituent simultaneously blocks competing C5-hydroxylation, simplifying metabolite profiles and facilitating quantitative analysis [6].

Synthetic Synthon for Late-Stage Diversification in Medicinal Chemistry

The compound's 2-sulfanylacetamide group is a versatile synthetic handle for nucleophilic substitution, thiol–ene click chemistry, or metal-catalyzed cross-coupling reactions, enabling rapid generation of structurally diverse analogs from a single advanced intermediate. This contrasts with 2-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)acetamide (urease inhibitor, IC₅₀ = 9.95 ± 0.14 µM) , which lacks the thioether tether and offers fewer derivatization options. The target compound's predicted logP of ~3.38 and tPSA of 120–130 Ų further support its use as a core scaffold for CNS-focused library synthesis, where balanced lipophilicity is critical for blood–brain barrier penetration [7].

Quote Request

Request a Quote for 2-{[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.